2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Description
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a pyrazole-based nitrile compound featuring a pyridinyl substituent at position 3 and an isopropyl group at position 5 of the pyrazole ring. The acetonitrile moiety is linked to the pyrazole nitrogen at position 1.
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)13-9-12(16-17(13)8-6-14)11-5-3-4-7-15-11/h3-5,7,9-10H,8H2,1-2H3 |
InChI Key |
QPYLFSGAQGASLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC#N)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core
- Hydrazines or hydrazine derivatives
- 1,3-dicarbonyl compounds or α,β-unsaturated ketones
- Nitrile derivatives for subsequent functionalization
- Hydrazine Condensation: Hydrazine hydrate reacts with a suitable 1,3-dicarbonyl compound (e.g., acetylacetone) under reflux conditions to form a pyrazoline intermediate, which upon oxidation yields the pyrazole core.
- Cyclization: The intermediate is subjected to cyclization conditions, often in the presence of acids or bases, to form the aromatic pyrazole ring.
Introduction of the 5-Isopropyl Group
- Electrophilic substitution: The pyrazole ring is selectively alkylated at the 5-position via Friedel-Crafts alkylation using isopropyl chloride or isopropyl bromide in the presence of Lewis acids like aluminum chloride or iron(III) chloride.
- Alternative route: Use of a pre-alkylated pyrazole precursor or direct substitution on a pyrazole derivative with a suitable leaving group at the 5-position.
Attachment of the Pyridin-2-yl Group at the 3-Position
- Cross-coupling reactions: The 3-position of the pyrazole is functionalized via palladium-catalyzed Suzuki or Buchwald-Hartwig cross-coupling reactions.
- Procedure:
Introduction of the N1-Acetonitrile Group
- Nucleophilic substitution: The N1 position of the pyrazole is alkylated with acetonitrile derivatives, often via deprotonation using a strong base (e.g., sodium hydride or potassium tert-butoxide) followed by reaction with acetonitrile or its derivatives.
- Alternative approach: Direct cyclization of a precursor bearing the nitrile group attached to the N1 position, such as via nucleophilic attack of nitrile anions on activated pyrazole intermediates.
Representative Synthetic Route (Summarized in a Table)
Notes on Optimization and Purification
- Reaction temperatures: Typically between 40°C to 80°C depending on the step.
- Solvent choices: Dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are preferred for cross-coupling and nucleophilic substitution steps.
- Purification: Crystallization from ethanol or ethyl acetate, or chromatography on silica gel, ensures high purity (>95%).
Research Findings and Data Integration
Recent research indicates that the synthesis of heterocyclic compounds with pyrazole and pyridine moieties can be optimized via multicomponent reactions and catalytic cross-couplings, which improve yields and selectivity. For example, a patent discloses the use of multistep one-pot procedures to synthesize related heterocycles efficiently. Additionally, the use of microwave-assisted synthesis has been reported to accelerate reaction times and improve product purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or substituted nitriles.
Scientific Research Applications
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
The compound's structure contributes significantly to its biological activity. Below are the key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3 |
| Molecular Weight | 229.2777 g/mol |
| IUPAC Name | 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile |
| CAS Number | 2098132-87-5 |
The biological activity of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazole and pyridine rings allows for significant hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target sites.
Antimicrobial Properties
Research indicates that compounds similar to 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile exhibit antimicrobial properties. A study demonstrated that derivatives of pyrazole compounds showed significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In vitro studies have shown that pyrazole derivatives can inhibit inflammatory pathways, particularly through the modulation of cytokine production. This suggests that 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .
Anticancer Activity
Preliminary studies have indicated that similar compounds demonstrate anticancer properties by inhibiting cell proliferation in various human tumor cell lines. For instance, pyrazolo[3,4-b]pyridines have shown selective inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The specific activity of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in this context remains to be fully elucidated.
Study on Antiparasitic Activity
A recent study explored the antiparasitic potential of related pyrazole compounds, revealing that structural modifications can enhance efficacy against resistant strains of parasites. The incorporation of specific functional groups was found to improve both solubility and metabolic stability, which are critical for drug development .
Selectivity and Potency
Another research highlighted that modifications in the pyrazole ring could lead to enhanced selectivity towards specific biological targets. For example, certain derivatives showed improved potency against CDK2 compared to CDK9, indicating a pathway for developing selective inhibitors based on the core structure of 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(5-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. Key parameters include:
-
Solvents : Ethanol or acetonitrile for polar aprotic environments .
-
Temperature : Reflux conditions (~80–100°C) for cyclization steps, with room temperature for intermediate reactions .
-
Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) to facilitate pyrazole ring formation.
-
Yield Optimization : Adjust stoichiometry of precursors (e.g., isopropyl hydrazine, pyridinyl aldehyde derivatives) and reaction time (12–24 hrs) .
Parameter Typical Range Impact on Yield Solvent Ethanol ~60–75% Temperature 80–100°C Higher cyclization efficiency Time 12–24 hrs Reduced byproducts
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- HPLC : For purity assessment (≥95% recommended for biological assays) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-4-yl isomers) .
- Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ peak at m/z 257.12) .
Q. What solvent systems are suitable for solubility and stability studies?
- Answer : Prioritize DMSO for stock solutions (due to high solubility) and aqueous buffers (PBS, pH 7.4) for stability testing. Monitor degradation via UV-Vis spectroscopy at λ = 270–300 nm .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to study electron density distribution, focusing on the acetonitrile moiety’s electrophilicity .
- Reactivity Insights : Pyridin-2-yl’s π-deficient nature enhances electrophilic substitution at the pyrazole C-5 position .
- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in cross-coupling reactions) .
Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Answer :
- Experimental Design : Use isogenic cell lines to isolate target interactions (e.g., kinase inhibition vs. off-target effects) .
- Dose-Response Analysis : Test across a wide concentration range (0.1–100 µM) to identify biphasic effects .
- Mechanistic Studies : Employ siRNA knockdown or CRISPR-Cas9 to validate hypothesized targets (e.g., COX-2 or NF-κB pathways) .
Q. What strategies mitigate interference from the pyridinyl group in spectroscopic assays?
- Answer :
- Fluorescence Quenching : Use masking agents (e.g., EDTA) to chelate metal ions that interact with pyridinyl .
- Chromatographic Separation : Optimize HPLC gradients (e.g., 0.1% TFA in acetonitrile/water) to resolve overlapping peaks from degradation products .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary substituents (e.g., isopropyl → cyclopropyl, pyridin-2-yl → pyrazin-2-yl) .
- Biological Testing : Prioritize assays for kinase inhibition (e.g., JAK2/STAT3) and cytotoxicity (MTT assay) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric parameters with activity .
Key Notes for Experimental Design
- Controlled Conditions : Replicate synthesis and assays ≥3 times to ensure reproducibility .
- Data Contradictions : Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Safety : Follow institutional guidelines for handling acetonitrile derivatives (toxic nitrile release under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
